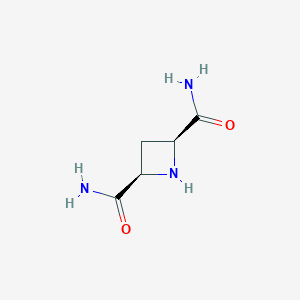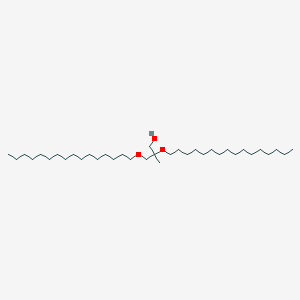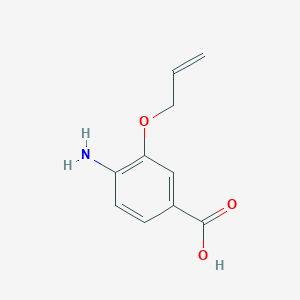![molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1](/img/structure/B48727.png)
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione, also known as IQM-9, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IQM-9 is a quinazoline-based derivative that has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to inhibit the growth of tumors in animal models, suggesting its potential as a cancer therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of topoisomerase II and the induction of apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, and its inhibition can lead to the disruption of cell division and ultimately cell death. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or abnormal cells from the body. 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to possess antiviral and antibacterial properties. Studies have also suggested that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione may have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione for lab experiments is its availability and ease of synthesis. Its potent cytotoxicity and multiple potential therapeutic applications make it an attractive compound for research. However, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has some limitations, including its poor solubility in water and low stability in solution. These limitations may make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione research. One area of interest is the development of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione analogs with improved solubility and stability. Another potential direction is the investigation of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's mechanism of action in more detail, which could lead to the development of more targeted therapeutic agents. Additionally, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's potential as an antibacterial and antiviral agent warrants further investigation. Overall, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesemethoden
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione can be synthesized through a multistep process that involves the reaction of 2,6-dibromomethyl-3-methylquinazolin-4(3H)-one with urea and subsequent bromination. The final product is obtained through a reaction with phosgene. The synthesis of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Eigenschaften
CAS-Nummer |
121732-18-1 |
|---|---|
Produktname |
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
Molekularformel |
C12H8Br2N4O3 |
Molekulargewicht |
416.02 g/mol |
IUPAC-Name |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
InChI-Schlüssel |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
Synonyme |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



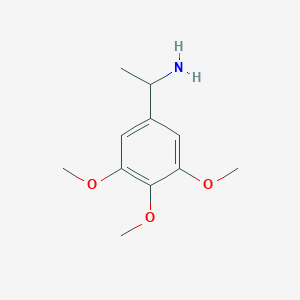
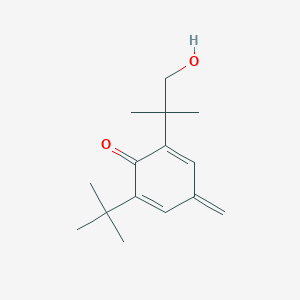

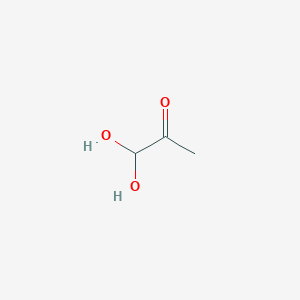
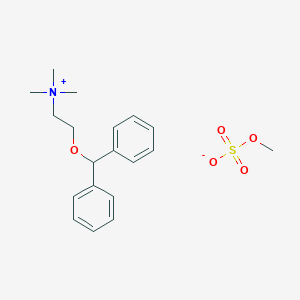
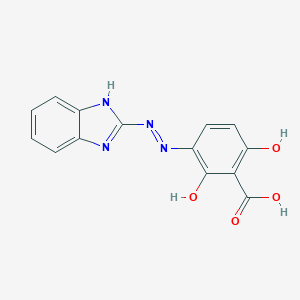
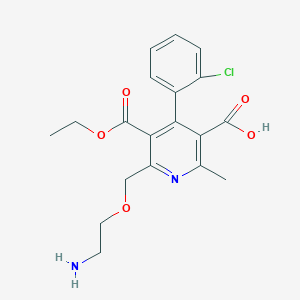
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

